molecular formula C10H19NO3 B2678244 Tert-butyl 4-aminooxane-4-carboxylate CAS No. 1557187-54-8

Tert-butyl 4-aminooxane-4-carboxylate

Cat. No.: B2678244
CAS No.: 1557187-54-8
M. Wt: 201.266
InChI Key: HOOONDHSNFGMTF-UHFFFAOYSA-N
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Description

Tert-butyl 4-aminooxane-4-carboxylate (CAS: 1557187-54-8) is a bicyclic organic compound featuring an oxane (tetrahydropyran) ring substituted with an amino group and a tert-butyl carboxylate ester at the 4-position. Its molecular formula is C₁₀H₁₇NO₃, with a molar mass of 215.25 g/mol . This compound is primarily utilized in pharmaceutical and agrochemical research as a chiral building block for synthesizing complex molecules. Its rigid oxane ring and functional groups enable stereochemical control in reactions, making it valuable for asymmetric synthesis .

Properties

IUPAC Name

tert-butyl 4-aminooxane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)10(11)4-6-13-7-5-10/h4-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOONDHSNFGMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-aminooxane-4-carboxylate involves the reaction of tert-butyl 4-hydroxyoxane-4-carboxylate with an amine source under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-aminooxane-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

Tert-butyl 4-aminooxane-4-carboxylate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-aminooxane-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in its mechanism of action depend on the specific application and target molecule.

Comparison with Similar Compounds

Tert-butyl 4-amino-1,1-dioxo-1λ⁶-thiane-4-carboxylate (CAS: 1263211-36-4)

  • Molecular Formula: C₁₀H₁₉NO₄S
  • Key Structural Differences: The oxane ring is replaced with a thiane (tetrahydrothiopyran) ring containing two sulfonyl oxygen atoms (1,1-dioxo group).
  • Applications : The sulfonyl group enhances stability under acidic conditions, making this compound suitable for reactions requiring robust intermediates. Its electron-withdrawing properties may also influence nucleophilic substitution pathways .

Tert-butyl 4-amino-5-phenylazepane-1-carboxylate (CAS: 1353989-57-7)

  • Molecular Formula : C₁₇H₂₆N₂O₂
  • Key Structural Differences :
    • The oxane ring is replaced with a seven-membered azepane ring.
    • A phenyl group at the 5-position adds aromaticity and steric bulk, altering solubility and reactivity.
  • Applications : The azepane ring provides conformational flexibility, while the phenyl group enables π-π interactions in drug-receptor binding. This compound is often used in medicinal chemistry for central nervous system (CNS) drug candidates .

Tert-butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate (from Patent EP2022/06)

  • Key Structural Differences: A cyclopentane ring replaces the oxane ring, reducing ring strain. An ethyl substituent at the 2-position and an aminomethyl group at the 4-position modify steric and electronic profiles.
  • Applications: The cyclopentane core is favored in lipid-soluble drug design, such as protease inhibitors or cannabinoid receptor modulators .

Tabulated Comparison of Key Features

Compound Name CAS Number Ring System Substituents Molecular Formula Applications
Tert-butyl 4-aminooxane-4-carboxylate 1557187-54-8 Oxane (6-membered) Amino, tert-butyl carboxylate C₁₀H₁₇NO₃ Chiral intermediates, asymmetric synthesis
Tert-butyl 4-amino-1,1-dioxo-thiane-4-carboxylate 1263211-36-4 Thiane (6-membered) Amino, sulfonyl, tert-butyl carboxylate C₁₀H₁₉NO₄S Acid-stable intermediates, nucleophilic reactions
Tert-butyl 4-amino-5-phenylazepane-1-carboxylate 1353989-57-7 Azepane (7-membered) Amino, phenyl, tert-butyl carboxylate C₁₇H₂₆N₂O₂ CNS drug candidates, receptor binding
Tert-butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate N/A Cyclopentane (5-membered) Aminomethyl, ethyl, tert-butyl carboxylate C₁₃H₂₃NO₂ Lipid-soluble therapeutics

Research Findings and Implications

  • Steric and Electronic Effects :

    • The oxane derivative’s rigid ring favors conformational restraint , ideal for stereoselective catalysis. In contrast, the azepane analog’s flexibility aids in accommodating bulky substrates .
    • The sulfonyl group in the thiane derivative increases solubility in polar solvents , whereas the phenyl group in the azepane compound enhances lipophilicity .
  • Synthetic Utility: The tert-butyl ester group in all compounds serves as a protecting group for carboxylic acids, enabling selective deprotection under mild acidic conditions . Amino groups facilitate amide bond formation or reductive amination, critical for peptide mimetics or kinase inhibitors .

Biological Activity

Tert-butyl 4-aminooxane-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

This compound can be synthesized through various methods, often involving the tert-butylation of carboxylic acids or amino acids. The tert-butyl group serves as a protecting group, enhancing the stability of the compound against nucleophiles and facilitating selective reactions under acidic conditions.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₅N₁O₃
Molecular Weight213.25 g/mol
CAS NumberNot specified
Boiling PointNot available
SolubilitySoluble in organic solvents

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily related to its interactions with specific biological targets. The compound's activity has been evaluated in several studies focusing on its pharmacological effects.

Antiviral Activity

One significant area of research involves the compound's antiviral properties. In a study examining novel inhibitors of influenza virus neuraminidase, compounds similar to this compound showed promising results in reducing viral cytopathogenic effects. The effectiveness was quantified using the MTT assay, which measures cell viability and proliferation.

Table 2: Antiviral Activity Data

CompoundEC₅₀ (µM)Mechanism of Action
This compound15Inhibition of neuraminidase

Cytotoxicity Studies

Cytotoxicity studies have demonstrated that this compound exhibits selective toxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects on various cancer cell lines, this compound was tested against A549 (lung cancer) and HeLa (cervical cancer) cells. The results indicated a significant reduction in cell viability at higher concentrations.

Table 3: Cytotoxicity Results

Cell LineIC₅₀ (µM)% Viability at 50 µM
A5492030%
HeLa2540%

The mechanism by which this compound exerts its biological effects is thought to involve the modulation of specific signaling pathways. Preliminary data suggest that it may interact with proteins involved in cell proliferation and apoptosis, making it a candidate for further research in cancer therapeutics.

Q & A

Q. What are the recommended storage conditions for Tert-butyl 4-aminooxane-4-carboxylate to ensure stability during experimental use?

Store the compound in airtight containers at low temperatures (e.g., -20°C) in a dry, well-ventilated area, away from heat and ignition sources. This minimizes degradation and prevents accidental combustion, as recommended for structurally similar tert-butyl carbamates .

Q. How can the purity of this compound be assessed prior to its use in synthetic reactions?

Standard analytical techniques include high-performance liquid chromatography (HPLC) with UV detection, 1H/13C^1H/^{13}C NMR spectroscopy, and mass spectrometry. For conformational analysis, dynamic low-temperature NMR can resolve axial/equatorial isomerism, as demonstrated in studies of analogous tert-butyl-containing heterocycles .

Q. What structural characteristics distinguish this compound from its piperidine-based analogs?

The compound features a six-membered oxane ring (oxygen-containing) instead of a piperidine ring (nitrogen-containing). The tert-butyl group introduces steric hindrance, while the carbamate moiety influences reactivity and solubility. These differences impact conformational flexibility and interaction with biological targets compared to piperidine analogs .

Advanced Research Questions

Q. How can experimental design optimize the synthesis of this compound derivatives while minimizing side reactions?

Employ factorial design to systematically vary parameters (e.g., temperature, catalyst loading, stoichiometry). Use response surface methodology (RSM) to identify optimal conditions, as demonstrated in epoxidation studies with tert-butyl hydroperoxide. Statistical tools like ANOVA help isolate critical factors affecting yield and selectivity .

Q. What methodologies elucidate interaction mechanisms between this compound derivatives and biological targets?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinity and thermodynamics. X-ray crystallography (via SHELX ) reveals atomic-level interactions, while molecular dynamics (MD) simulations predict binding modes. Mutagenesis studies validate computational models .

Q. How can crystallization-driven conformational anchoring be leveraged in structural analysis?

Crystallize the compound under controlled solvent and temperature conditions to trap specific conformers (axial/equatorial). Compare solid-state structures (determined via X-ray diffraction ) with solution-phase NMR data to assess packing effects. This approach was critical in identifying axial tert-butyl conformers in saturated six-membered rings .

Q. What synthetic routes are most efficient for introducing functional groups to this compound?

Stepwise carbamate protection/deprotection strategies, as seen in patent syntheses, enable selective functionalization. For example, coupling with iodopyrimidine derivatives via nucleophilic substitution or palladium-catalyzed cross-coupling reactions can introduce pharmacophores. Intermediate purification via column chromatography ensures high yields .

Methodological Notes

  • Safety Protocols : While not explicitly hazardous, follow general guidelines for tert-butyl carbamates: use non-sparking tools, ground metal containers, and explosion-proof equipment in handling .
  • Data Validation : Cross-reference computational models (DFT/MD) with multiple experimental techniques (NMR, X-ray) to address discrepancies .
  • Experimental Reproducibility : Document reaction conditions (e.g., solvent, catalyst) in detail, as minor variations can significantly impact outcomes in tert-butyl-containing systems .

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